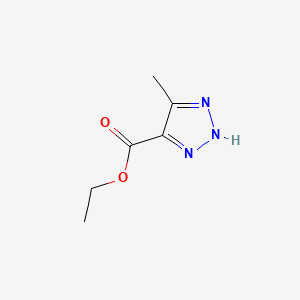

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 4343-73-1

Cat. No.: VC1964181

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4343-73-1 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | ethyl 5-methyl-2H-triazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4(2)7-9-8-5/h3H2,1-2H3,(H,7,8,9) |

| Standard InChI Key | AVSQIANZTCVZNC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNN=C1C |

| Canonical SMILES | CCOC(=O)C1=NNN=C1C |

Introduction

Chemical Identification and Properties

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is defined by its molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. It contains a five-membered triazole ring with three nitrogen atoms, a methyl group at position 5, and an ethyl carboxylate group at position 4. The compound is registered with CAS number 4343-73-1 and EINECS number 224-401-7 .

Physical and Chemical Properties

The compound possesses several important physical and chemical properties as outlined in Table 1:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C6H9N3O2 | - |

| Molecular Weight | 155.15 g/mol | - |

| Boiling Point | 287.1±20.0 °C | Predicted |

| Density | 1.242±0.06 g/cm³ | Predicted |

| pKa | 7.39±0.70 | Predicted |

| Standard InChI | InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4(2)7-9-8-5/h3H2,1-2H3,(H,7,8,9) | - |

| Canonical SMILES | CCOC(=O)C1=NNN=C1C | - |

Table 1: Physicochemical properties of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Structural Characteristics

The compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The methyl substituent at position 5 and the ethyl carboxylate group at position 4 contribute to its unique chemical properties and reactivity. The compound can exist in different tautomeric forms, primarily as the 1H-1,2,3-triazole, but also potentially as 2H-1,2,3-triazole or 3H-1,2,3-triazole forms .

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition

The synthesis of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of azides with alkynes in the presence of a copper(I) catalyst, a process known as the Huisgen cycloaddition. This reaction is highly efficient and can be performed under mild conditions, making it a preferred method for industrial-scale production.

Alternative Synthetic Approaches

According to research findings, the compound can also be synthesized through the reaction of 4-azidobenzene sulfonic acid with ethyl acetoacetate in the presence of trimethylamine as an activation agent . The reaction proceeds via a 1,3-dipolar cycloaddition of the enol forms of β-dicarbonyl compounds with aryl azides, leading to the construction of the 1,2,3-triazole ring system .

Chemical Reactions

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical transformations, primarily centered on the functional groups present in the molecule.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to produce the corresponding carboxylic acid derivative. This reaction typically involves treatment with aqueous sodium hydroxide or potassium hydroxide, followed by acidification .

Hydrazinolysis

Reaction with hydrazine hydrate converts the ester functionality to a hydrazide derivative. As described in research by Khedkar et al., the compound reacts with hydrazine hydrate in ethanol under reflux conditions to yield 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonic acid .

Cyclization Reactions

The hydrazide derivatives can serve as precursors for the construction of additional heterocyclic rings. For instance:

-

Reaction with carbon disulfide in the presence of potassium hydroxide leads to the formation of 1,3,4-oxadiazole derivatives

-

Treatment with phenyl isothiocyanate followed by cyclization under basic conditions yields 1,2,4-triazole derivatives

-

Cyclization under acidic conditions can produce 1,3,4-thiadiazole ring systems

Biological Activities

Antimicrobial Properties

Triazole compounds, including Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been studied for their potential antimicrobial activities. Research suggests that these compounds may exhibit inhibitory effects against various bacterial and fungal strains .

Antioxidant Activity

Studies have investigated the radical scavenging abilities of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and its derivatives. Research by Khedkar et al. examined the in-vitro antioxidant activity of new azole derivatives containing the ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate moiety . The findings suggest potential applications in antioxidant research.

Research Applications

Pharmaceutical Research

The compound serves as an important building block in medicinal chemistry. Its triazole core is a privileged structure in drug discovery due to favorable pharmacokinetic properties and diverse biological activities .

Synthesis of Bioactive Compounds

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has been utilized as a starting material for the synthesis of more complex bioactive molecules. For instance, the research by Khedkar et al. demonstrated its use in the synthesis of novel sulfa drugs containing various heterocyclic rings such as 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole .

Structure-Activity Relationship Studies

The compound and its derivatives have been subjects of structure-activity relationship (SAR) studies, aiming to understand how structural modifications affect biological activities. Such studies help in the rational design of new compounds with enhanced properties .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 2: GHS Hazard Statements for Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Precautionary Measures

The following precautionary statements are recommended when handling the compound:

| Precautionary Statement | Description |

|---|---|

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Table 3: GHS Precautionary Statements for Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate but differ in specific substituents or isomeric arrangement:

| Compound | Structural Difference | Biological Activity Difference |

|---|---|---|

| Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate | Ethyl instead of methyl at position 5, isopropyl at N-2 | Different biological activities due to altered lipophilicity and steric effects |

| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Carboxylic acid instead of ethyl ester | Increased water solubility, potentially different pharmacokinetics |

| Ethyl 4-methyl-1H-1,2,3-triazole-5-carboxylate | Positional isomer with reversed substitution pattern | May exhibit different receptor binding profiles |

Table 4: Comparison of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate with structural analogues

Functional Comparisons

The biological and chemical behavior of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared to other heterocyclic compounds containing different nitrogen-based ring systems, such as imidazoles, pyrazoles, or tetrazoles. These comparisons help in understanding structure-activity relationships and guide the design of new compounds with improved properties .

Current Research Trends

Recent research into Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has focused on several key areas:

Synthetic Methodology Improvements

Researchers are developing more efficient and environmentally friendly synthetic routes to produce Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. These include catalyst optimization, microwave-assisted synthesis, and continuous flow chemistry approaches .

Medicinal Chemistry Applications

The compound is being investigated as a scaffold for the development of new pharmaceutical agents. The triazole moiety provides favorable drug-like properties such as metabolic stability and hydrogen-bonding capabilities .

Advanced Structural Characterization

Modern analytical techniques, including advanced NMR spectroscopy and X-ray crystallography, are being applied to better understand the structural characteristics of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and its derivatives, particularly in relation to tautomerism and solid-state behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume